![molecular formula C14H15NO2 B12879056 1-[3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-yl]ethan-1-one CAS No. 77987-98-5](/img/structure/B12879056.png)
1-[3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Mesitylisoxazol-5-yl)ethanone is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential . The mesityl group, a derivative of mesitylene, is a bulky substituent that can influence the compound’s reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Mesitylisoxazol-5-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and efficient.
Another method involves the (3+2) cycloaddition reaction of nitrile oxides with alkenes or alkynes, which leads to the formation of isoxazole derivatives . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), but metal-free methods are also available .
Industrial Production Methods
Industrial production of 1-(3-Mesitylisoxazol-5-yl)ethanone typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired yield. Metal-free methods are often preferred for their eco-friendliness and lower production costs .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Mesitylisoxazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) for the mesityl group, nucleophiles like amines or thiols for the isoxazole ring.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted isoxazoles.
Aplicaciones Científicas De Investigación
1-(3-Mesitylisoxazol-5-yl)ethanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-Mesitylisoxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The mesityl group can enhance the compound’s binding affinity and selectivity . The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,5-Dimethylisoxazol-4-yl)ethanone
- 1-(3-Phenylisoxazol-5-yl)ethanone
- 1-(3-Methylisoxazol-5-yl)ethanone
Uniqueness
1-(3-Mesitylisoxazol-5-yl)ethanone is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it more selective in its interactions and potentially more effective in its applications compared to similar compounds .
Propiedades
Número CAS |
77987-98-5 |
|---|---|
Fórmula molecular |
C14H15NO2 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
1-[3-(2,4,6-trimethylphenyl)-1,2-oxazol-5-yl]ethanone |
InChI |
InChI=1S/C14H15NO2/c1-8-5-9(2)14(10(3)6-8)12-7-13(11(4)16)17-15-12/h5-7H,1-4H3 |
Clave InChI |
WMUUSUUWJKONBT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2=NOC(=C2)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


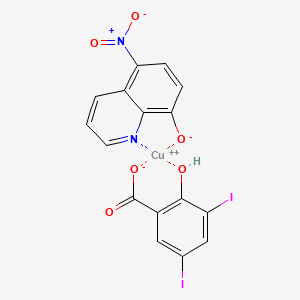
![1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine](/img/structure/B12878977.png)
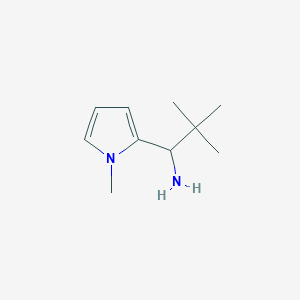
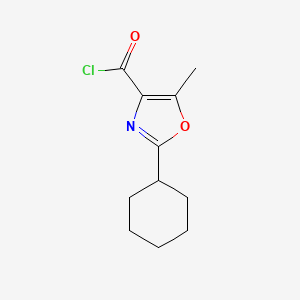
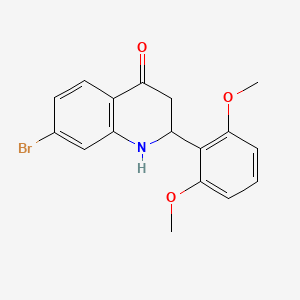
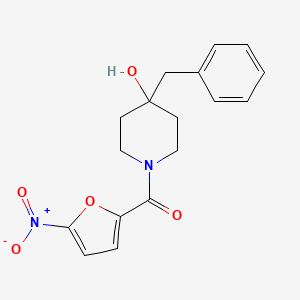
![1-(1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazol-1-yl)ethanone](/img/structure/B12879005.png)
![1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12879023.png)
![1-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanone](/img/structure/B12879027.png)
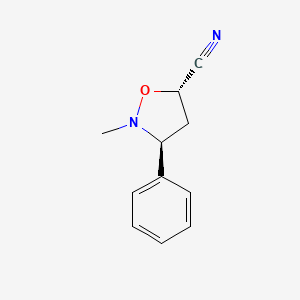

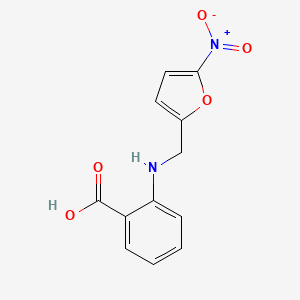
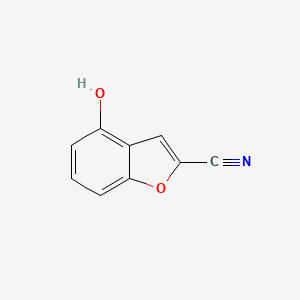
![N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B12879049.png)
